4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride
Description
Properties
IUPAC Name |
4-amino-1-(2-methoxyethyl)pyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c1-11-3-2-9-5-6(8)4-7(9)10;/h6H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYOBMOILXOGNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, a derivative of pyrrolidinone, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 136.58 g/mol. The compound possesses a pyrrolidinone ring, which is known for its ability to participate in various chemical reactions, including nucleophilic substitutions and addition reactions .
Antimicrobial Properties
Research indicates that derivatives of pyrrolidinones, including 4-amino compounds, exhibit significant antibacterial and antifungal activities. For instance, studies have shown that certain pyrrolidinone derivatives can inhibit the growth of various bacterial strains and fungi, suggesting potential use as antimicrobial agents .
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone | Antibacterial | Staphylococcus aureus | |
| 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone | Antifungal | Candida albicans |
Anti-Fibrotic Effects
Recent studies have explored the anti-fibrotic potential of pyrrolidinone derivatives. Specifically, compounds similar to 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone have been shown to inhibit collagen synthesis in liver fibrosis models. This suggests a mechanism by which these compounds may mitigate fibrotic diseases by targeting hepatic stellate cells responsible for collagen production .
Cytotoxicity Against Cancer Cells
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been observed to induce apoptosis in myeloid leukemia cells, indicating its potential as an anticancer agent .
Case Studies
A notable case study involved the evaluation of the compound's efficacy in inhibiting cancer cell proliferation. In this study, treatment with this compound resulted in a significant reduction in cell viability in U-937 acute myeloid leukemia cells. The mechanism of action was linked to the downregulation of survival proteins such as Mcl-1 and Survivin .
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
The compound's pyrrolidine structure is widely utilized in the development of pharmaceutical agents. Pyrrolidine derivatives have been shown to possess a range of biological activities, making them valuable in the search for new therapeutic agents.
- PPAR Agonists : Research indicates that pyrrolidine derivatives can act as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial in regulating glucose metabolism and lipid levels. For instance, compounds derived from the pyrrolidine scaffold have demonstrated efficacy in lowering fasting glucose and triglyceride levels in diabetic models .
- CXCR4 Antagonists : Another study highlighted the synthesis of pyrrolidine derivatives that act as antagonists of the CXCR4 chemokine receptor, showing promise in antimetastatic therapies. One specific compound exhibited a competitive binding affinity with an IC50 value of 79 nM, indicating its potential for cancer treatment .
Synthetic Chemistry
The synthesis of 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride involves several chemical transformations that can be adapted for creating various derivatives.
- Functionalization : The compound can be functionalized at different positions to yield new derivatives with tailored biological activities. For example, introducing various substituents on the pyrrolidine ring can enhance its pharmacological properties or alter its mechanism of action .
- Library Generation : The ability to create libraries of pyrrolidine derivatives allows for high-throughput screening in drug discovery processes. This approach accelerates the identification of lead compounds with desirable pharmacological profiles .
Biochemical Applications
In addition to pharmaceutical applications, this compound has been explored for its biochemical properties.
- Antibacterial and Antifungal Activities : Research has indicated that certain pyrrolidinone derivatives exhibit antibacterial and antifungal properties, suggesting potential applications in developing new antimicrobial agents .
Comprehensive Data Table
Case Studies
-
PPAR Agonist Development :
- A series of pyrrolidine derivatives were synthesized and evaluated for their activity at PPARα and PPARγ receptors. Compounds demonstrated low nanomolar EC50 values, indicating strong agonistic activity that could be beneficial for treating type 2 diabetes.
-
CXCR4 Antagonist Efficacy :
- In vivo studies involving a specific pyrrolidine derivative showed its ability to inhibit tumor metastasis effectively when administered intraperitoneally at a dosage of 30 mg/kg, highlighting its potential as a therapeutic agent against cancer metastasis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amino group (-NH₂) undergoes nucleophilic substitution under mild acidic or basic conditions:
-
Mechanistic Insight : The amino group’s nucleophilicity is pH-dependent, with optimal reactivity observed near neutral conditions (pH 6–8) due to partial protonation . Steric hindrance from the methoxyethyl group slightly reduces reaction rates compared to simpler pyrrolidinones .
Ring-Opening and Ring-Modification Reactions
The pyrrolidinone ring undergoes selective cleavage or functionalization:
Acid-Catalyzed Hydrolysis
-
Conditions : 6M HCl, reflux (12–24 hrs).
-
Product : Linear γ-aminobutyric acid (GABA) analog with a methoxyethyl side chain .
-
Yield : 55–60%.
Reduction of the Lactam Ring
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Reagent : LiAlH₄ in THF, 0°C → RT.
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Product : Pyrrolidine derivative with secondary amine and methoxyethyl groups.
Methoxyethyl Side-Chain Reactivity
The 2-methoxyethyl substituent participates in selective transformations:
pH-Dependent Reactivity
The hydrochloride salt dissociates in aqueous solutions, influencing reactivity:
| pH Range | Dominant Species | Reactivity Profile |
|---|---|---|
| 2–4 | Protonated amine (NH₃⁺) | Limited nucleophilicity; stabilizes intermediates |
| 6–8 | Free amine (NH₂) | Optimal for acylation/sulfonylation |
| >10 | Deprotonated amine (NH⁻) | Risk of lactam ring hydrolysis |
-
Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states .
Stability and Degradation Pathways
-
Thermal Stability : Decomposes above 200°C via lactam ring scission.
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Photodegradation : UV exposure (254 nm) induces N-demethylation and methoxyethyl cleavage .
Key Research Findings
-
Catalytic Effects : Copper(I) iodide accelerates N-alkylation reactions by 3-fold .
-
Stereochemical Outcomes : Chiral centers in the pyrrolidinone ring remain intact during most substitutions, enabling enantioselective synthesis .
-
Biological Relevance : Derivatives exhibit moderate inhibition of neurological targets (e.g., GABA transaminase) .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents on the pyrrolidinone ring, affecting physicochemical properties and applications. Below is a comparative analysis:
Structural Analogs and Key Differences
Physicochemical and Functional Comparisons
- Solubility : The 2-methoxyethyl group in the target compound likely improves water solubility compared to aromatic substituents (e.g., methoxyphenyl or chlorophenyl derivatives) .
- Melting Points: Unsubstituted 1-aminopyrrolidin-2-one hydrochloride has a higher melting point (227°C) due to simpler packing, while bulkier substituents (e.g., methoxyphenyl) reduce crystallinity .
- Bioactivity : Aromatic analogs (e.g., 2-methoxyphenyl) show higher membrane permeability, making them candidates for CNS-targeting drugs, whereas the methoxyethyl variant may favor renal excretion .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride generally follows these key steps:
- Functionalization of the pyrrolidinone ring at the nitrogen (N-1) position with a 2-methoxyethyl group.
- Introduction of an amino group at the 4-position of the pyrrolidinone ring.
- Formation of the hydrochloride salt to stabilize the amino functionality.
Alkylation of Pyrrolidinone Nitrogen with 2-Methoxyethyl Group
The initial step involves N-alkylation of 2-pyrrolidinone with a 2-methoxyethyl halide (e.g., 2-methoxyethyl chloride or bromide) under basic conditions to introduce the 2-methoxyethyl substituent at the nitrogen atom.
- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- Base: Alkali metal alkoxides or carbonates (e.g., sodium hydride or potassium carbonate).
- Temperature: Ambient to reflux temperatures depending on reactivity.
This step yields 1-(2-methoxyethyl)-2-pyrrolidinone as a key intermediate.
Introduction of the 4-Amino Group via Nitromethylene Intermediate
The amino group at the 4-position is introduced through a multi-step process involving:
- Formation of a nitromethylene intermediate at the 4-position by reaction with nitromethane under basic conditions.
- Reduction of the nitromethylene moiety to an amino group.
This approach is exemplified in the preparation of 2-aminomethyl-pyrrolidine derivatives, which are structurally related.
Detailed procedure (adapted from related pyrrolidine syntheses):
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| a) N-Benzylation | Reaction of 2-pyrrolidone with benzyl chloride in refluxing benzene with alkaline alcoholate | N-benzyl-2-pyrrolidone |
| b) Nitromethylene formation | Reaction of N-benzyl-2-pyrrolidone with dimethyl sulfate, sodium in methanol, and nitromethane at 15-65°C | N-benzyl-2-nitromethylene-pyrrolidine (yield ~71%) |
| c) Reduction | Hydrogenation using Raney nickel catalyst in ethanol under hydrogen pressure (50-145 kg/cm²) at 100°C | 2-aminomethyl-pyrrolidine (yield ~60-78%) |
This route can be adapted to the 1-(2-methoxyethyl)-2-pyrrolidinone intermediate to install the amino group at C-4.
Formation of Hydrochloride Salt
The free base 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethereal solution. This enhances the compound's stability and facilitates purification.
Data Table Summarizing Key Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | N-Alkylation | 2-pyrrolidinone + 2-methoxyethyl chloride, base, solvent (DMF) | 1-(2-methoxyethyl)-2-pyrrolidinone | ~80-90 | Alkylation at N-1 position |
| 2 | Nitromethylene formation | Dimethyl sulfate, sodium in methanol, nitromethane, 15-65°C | 4-nitromethylene-1-(2-methoxyethyl)-2-pyrrolidinone | ~70 | Introduction of nitro group at C-4 |
| 3 | Catalytic hydrogenation | Raney nickel, ethanol, H2 pressure (50-145 kg/cm²), 100°C | 4-amino-1-(2-methoxyethyl)-2-pyrrolidinone | ~60-78 | Reduction of nitro to amino |
| 4 | Salt formation | HCl in ethanol or ether | This compound | Quantitative | Formation of stable hydrochloride salt |
Research Findings and Notes
- The nitromethylene intermediate step is crucial for regioselective introduction of the amino group at the 4-position.
- Use of Raney nickel under controlled hydrogen pressure and temperature ensures effective reduction without over-reduction or ring opening.
- The choice of solvent and base in the alkylation step affects the yield and purity of the N-substituted pyrrolidinone.
- Purification by crystallization and vacuum distillation is commonly employed to isolate intermediates and final products with high purity.
- The hydrochloride salt form improves the compound's stability and handling properties for further applications.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-Amino-1-(2-methoxyethyl)-2-pyrrolidinone hydrochloride, and how are they experimentally determined?
- Methodology :
- Molecular weight : Calculated via mass spectrometry (MS) or derived from elemental analysis .
- Melting point : Determined using differential scanning calorimetry (DSC) or capillary methods. For this compound, the hydrochloride salt form has a reported melting point of ~227°C .
- Solubility : Assessed in polar solvents (e.g., water, methanol) via gravimetric or UV-Vis spectroscopy methods. Hydrochloride salts generally exhibit high water solubility due to ionic interactions .
- Table :
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 136.58 g/mol (calculated) | |
| Melting Point | 227°C | |
| Solubility | Freely soluble in water, methanol |
Q. How is the compound synthesized, and what reaction conditions optimize yield and purity?
- Methodology :
- Synthetic routes : Typically involve nucleophilic substitution or cyclization reactions. For example, coupling 2-methoxyethylamine with a pyrrolidinone precursor under acidic conditions .
- Optimization : Reaction parameters (temperature, pH, solvent polarity) are systematically varied. For hydrochloride salts, HCl gas or aqueous HCl is used for protonation .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: methanol/dichloromethane) .
Q. What analytical techniques are recommended for structural elucidation and purity assessment?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and salt formation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) for purity >98% .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to verify molecular ion peaks .
Advanced Research Questions
Q. How can impurities in this compound be identified and quantified?
- Methodology :
- Forced Degradation Studies : Expose the compound to heat, light, or acidic/alkaline conditions to simulate degradation pathways .
- Impurity Profiling : Use hyphenated techniques like LC-MS/MS or GC-MS to detect trace byproducts (e.g., dealkylated or oxidized derivatives) .
- Quantitative Analysis : Calibrate against reference standards (e.g., USP/EP guidelines) with detection limits ≤0.1% .
Q. How should researchers address contradictions in stability data across different experimental setups?
- Methodology :
- Controlled Replication : Repeat stability tests (e.g., ICH Q1A guidelines) under identical humidity, temperature, and light conditions .
- Statistical Analysis : Apply ANOVA or regression models to identify variables (e.g., excipient interactions, buffer systems) causing discrepancies .
- Advanced Spectroscopy : Use FTIR or Raman spectroscopy to detect polymorphic changes affecting stability .
Q. What strategies are effective for synthesizing enantiomerically pure forms of the compound?
- Methodology :
- Chiral Resolution : Use chiral stationary phases (e.g., amylose derivatives) in HPLC or employ diastereomeric salt formation with resolving agents like tartaric acid .
- Asymmetric Synthesis : Catalytic asymmetric hydrogenation or enzymatic catalysis to control stereochemistry at the pyrrolidinone ring .
Q. How can computational methods enhance the design of derivatives with improved bioactivity?
- Methodology :
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina to predict binding affinities .
- QSAR Modeling : Develop quantitative structure-activity relationship models to correlate substituent effects (e.g., methoxyethyl group) with biological data .
Methodological Notes
-
Synthesis Optimization Table :
Parameter Optimal Range Impact on Yield/Purity Reaction Temperature 60–80°C Higher temps increase cyclization pH 3–4 (aqueous HCl) Ensures protonation Solvent Ethanol/Water (1:1) Facilitates crystallization -
Advanced Analytical Workflow :

Retrosynthesis Analysis
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Strategy Settings
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| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
